molecular formula C11H16N2O B8590539 4,4-dimethyl-2-(2-methylpyrazol-3-yl)cyclopentan-1-one

4,4-dimethyl-2-(2-methylpyrazol-3-yl)cyclopentan-1-one

Cat. No.: B8590539
M. Wt: 192.26 g/mol
InChI Key: JZSJWNMJLFDVPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-dimethyl-2-(2-methylpyrazol-3-yl)cyclopentan-1-one is a heterocyclic compound featuring a cyclopentanone ring substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-2-(2-methylpyrazol-3-yl)cyclopentan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-dimethylcyclopentanone with 1-methyl-1H-pyrazole-5-carboxaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-2-(2-methylpyrazol-3-yl)cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

4,4-dimethyl-2-(2-methylpyrazol-3-yl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-2-(2-methylpyrazol-3-yl)cyclopentan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-cyclopenten-1-yl

Uniqueness

4,4-dimethyl-2-(2-methylpyrazol-3-yl)cyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

4,4-dimethyl-2-(2-methylpyrazol-3-yl)cyclopentan-1-one

InChI

InChI=1S/C11H16N2O/c1-11(2)6-8(10(14)7-11)9-4-5-12-13(9)3/h4-5,8H,6-7H2,1-3H3

InChI Key

JZSJWNMJLFDVPG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)C1)C2=CC=NN2C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the 4,4-dimethyl-2-(1-methyl-1H-pyrazol-5-yl)cyclopent-2-en-1-one (780 mg, 4.10 mmol) prepared in Example 93c and palladium carbon (5%; 700 mg) in ethanol (8.0 mL) was stirred for 6 hours under a hydrogen atmosphere. The reaction solution was filtered through celite to yield the title compound (750 mg, 95%) in a crude form as a yellow oil.
Name
4,4-dimethyl-2-(1-methyl-1H-pyrazol-5-yl)cyclopent-2-en-1-one
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
700 mg
Type
catalyst
Reaction Step One
Yield
95%

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